8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a 3-methyl group, a 7-(4-chlorobenzyl) substitution, and an 8-(allylthio) moiety (molecular formula: C₁₆H₁₅ClN₄O₂S). Its structural uniqueness lies in the combination of a para-chlorobenzyl group at position 7 and a sulfur-containing allyl chain at position 8, which influence both physicochemical properties and biological interactions .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-8-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOIHYZRARHSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: :
Comparison with Similar Compounds
Structural Modifications at Position 7
7-(4-Chlorobenzyl) vs. Other Benzyl Groups
- Observed in HSP90 inhibitors (e.g., compound 73m, 1,3,7-trimethyl core) with 48% benzylation yield using Pd catalysis .
- 7-(2-Chlorobenzyl) : Ortho-substitution introduces steric hindrance, reducing receptor affinity compared to para-substituted analogs (e.g., CID 3153005) .
- 7-Octyl Groups : Hydrophobic chains (e.g., in compound from ) increase membrane permeability but may reduce aqueous solubility .
Core Methylation Patterns
- 3-Methyl (Target Compound) : Simplifies the core compared to 3,7-dimethyl analogs (e.g., ), which showed optimal 5-HT6/D2 receptor affinity but reduced selectivity .
- 1,3,7-Trimethyl (Caffeine Derivatives) : Found in compounds like 3j and 3m , where methylation at position 1 abolishes CNS activity but retains analgesia .
Substituent Effects at Position 8
Allylthio vs. Other Sulfur-Containing Groups
- This contrasts with 8-(ethylthio) (), which lacks unsaturation, offering better metabolic stability but lower reactivity .
- 8-Nitro/8-Chloro : Electron-withdrawing groups () enhance electrophilicity but may reduce bioavailability due to higher polarity .
Amino and Heterocyclic Substituents
- 8-(3-Hydroxypropylamino): Hydrophilic groups (e.g., CID 3153005) improve solubility but may limit blood-brain barrier penetration .
- 8-(6-Methylpyridin-2-yloxy) : Aromatic substituents (e.g., 3j ) eliminate CNS activity while retaining analgesic effects, suggesting steric or electronic modulation of target engagement .
Physicochemical Properties
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